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Introduction
Immunoliposomes are advanced drug delivery vehicles designed to specifically target cells or

tissues of interest, thereby enhancing therapeutic efficacy and reducing off-target side effects.

This is achieved by conjugating antibodies to the surface of liposomes, which are vesicles

composed of a lipid bilayer. The maleimide-functionalized phospholipid, 1,2-dioleoyl-sn-glycero-

3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (18:1 MPB PE), is a key

reagent in the preparation of stable immunoliposomes. The maleimide group reacts specifically

with thiol groups, which can be introduced onto antibodies, forming a stable thioether bond.

This document provides detailed protocols for the preparation and characterization of

immunoliposomes using 18:1 MPB PE.

Data Presentation
The following tables summarize typical quantitative data for immunoliposomes prepared with

maleimide-functionalized lipids. While specific data for 18:1 MPB PE is limited in published

literature, the provided data from similar systems offer a valuable reference.

Table 1: Physicochemical Properties of Liposomes Before and After Antibody Conjugation
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Formulation
Mean Diameter
(nm)

Polydispersity
Index (PDI)

Zeta Potential
(mV)

Reference

Plain Liposomes

(DOPC/Chol)
153.72 ± 6.21 0.18 ± 0.01 -18.46 ± 1.0 [1]

Cationic

Liposomes

(DSPC/Chol/DO

TAP)

~100 < 0.2
+ (Varies with

DOTAP %)
[2]

Anionic

Liposomes

(DSPC/Chol/DO

PS)

~100 < 0.2 -36 (at pH 5.8) [2]

Immunoliposome

s (Post-

conjugation)

Increase of 10-

20 nm
Slight increase

Shift towards

neutral
[3]

Note: DOPC = 1,2-dioleoyl-sn-glycero-3-phosphocholine; Chol = Cholesterol; DSPC = 1,2-

distearoyl-sn-glycero-3-phosphocholine; DOTAP = 1,2-dioleoyl-3-trimethylammonium-propane;

DOPS = 1,2-dioleoyl-sn-glycero-3-phospho-L-serine. Data for plain liposomes are provided as

a baseline.

Table 2: Antibody Conjugation Efficiency

Liposome
Composition

Antibody/Liga
nd

Thiolation
Reagent

Conjugation
Efficiency (%)

Reference

DOPC/Chol/DOP

G/MPB-PE
DNA

Thiol-modified

DNA
~25 [4]

DSPC/Chol/MPB

-DSPE
Human IgG SPDP

~50-70 (depends

on PEG%)
[5]

DSPE-PEG2000-

Mal

Anti-CD44

Antibody

Thiolated

Antibody
79.5 ± 2.9
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Note: MPB-DSPE = 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-

maleimidophenyl)butyramide]; SPDP = N-succinimidyl 3-(2-pyridyldithio)propionate; DSPE-

PEG2000-Mal = 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene

glycol)-2000].

Experimental Protocols
Protocol 1: Preparation of Maleimide-Functionalized
Liposomes
This protocol describes the preparation of unilamellar liposomes containing 18:1 MPB PE
using the thin-film hydration and extrusion method.

Materials:

1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

Cholesterol

18:1 MPB PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-

maleimidophenyl)butyramide])

Chloroform

HEPES-buffered saline (HBS; 20 mM HEPES, 150 mM NaCl, pH 7.4)

Round-bottom flask

Rotary evaporator

Water bath

Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

Lipid Film Formation:
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1. In a round-bottom flask, dissolve DOPC, cholesterol, and 18:1 MPB PE in chloroform at a

desired molar ratio (e.g., DOPC:Cholesterol:18:1 MPB PE at 55:40:5 mol%).

2. Attach the flask to a rotary evaporator and evaporate the chloroform under reduced

pressure at a temperature above the lipid phase transition temperature (for DOPC, this is

below room temperature).

3. Continue evaporation for at least 1 hour after the film appears dry to ensure complete

removal of the solvent. A thin, uniform lipid film should be visible on the flask wall.

Hydration:

1. Hydrate the lipid film with HBS (pH 7.4) by adding the buffer to the flask and gently rotating

it. The final lipid concentration is typically between 10-20 mg/mL.

2. Incubate the flask at room temperature for 1-2 hours with occasional gentle agitation to

allow for complete hydration of the lipid film, resulting in the formation of multilamellar

vesicles (MLVs).

Extrusion:

1. To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

2. Assemble the liposome extruder with a polycarbonate membrane of the desired pore size

(e.g., 100 nm).

3. Transfer the MLV suspension to the extruder and pass it through the membrane 11-21

times. This process should be performed at a temperature above the lipid phase transition

temperature.

4. The resulting suspension contains unilamellar liposomes (LUVs) ready for antibody

conjugation.

Protocol 2: Antibody Thiolation
This protocol describes the introduction of free sulfhydryl (-SH) groups onto the antibody using

N-succinimidyl S-acetylthiopropionate (SATA).
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Materials:

Antibody solution (e.g., IgG in PBS)

SATA solution (in DMSO)

Hydroxylamine solution

Desalting column (e.g., Sephadex G-25)

Phosphate buffered saline (PBS; pH 7.4)

Reaction buffer (e.g., PBS with EDTA)

Procedure:

SATA Reaction:

1. Dissolve the antibody in a suitable buffer (e.g., PBS, pH 7.4).

2. Add a 20-fold molar excess of SATA solution to the antibody solution and incubate for 1

hour at room temperature with gentle stirring.

Purification:

1. Remove excess, unreacted SATA by passing the reaction mixture through a desalting

column equilibrated with PBS.

Deacetylation:

1. To the purified acetylated antibody, add a hydroxylamine solution to a final concentration of

0.5 M.

2. Incubate for 2 hours at room temperature to remove the acetyl protecting group and

generate the free sulfhydryl group.

Final Purification:
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1. Remove excess hydroxylamine by passing the thiolated antibody solution through a

desalting column equilibrated with a degassed, nitrogen-saturated coupling buffer (e.g.,

HBS, pH 7.4).

2. The purified thiolated antibody is now ready for conjugation to the maleimide-

functionalized liposomes. It is recommended to use the thiolated antibody immediately to

prevent the formation of disulfide bonds.

Protocol 3: Conjugation of Thiolated Antibody to
Maleimide-Liposomes
This protocol describes the covalent coupling of the thiolated antibody to the maleimide-

functionalized liposomes.

Materials:

Maleimide-functionalized liposome suspension (from Protocol 1)

Thiolated antibody solution (from Protocol 2)

Coupling buffer (HBS, pH 7.4)

Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)

Procedure:

Conjugation Reaction:

1. Immediately mix the maleimide-functionalized liposomes with the freshly prepared

thiolated antibody in a molar ratio of approximately 100-150 µg of antibody per µmol of

total lipid.

2. Incubate the mixture overnight (12-16 hours) at 4°C or for 2-4 hours at room temperature

with gentle, continuous mixing. The reaction should be carried out under a nitrogen or

argon atmosphere to prevent oxidation of the sulfhydryl groups.

Quenching:
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1. To quench any unreacted maleimide groups, add a quenching reagent such as L-cysteine

to a final concentration of 1 mM.

2. Incubate for 30 minutes at room temperature.

Purification:

1. Separate the immunoliposomes from unconjugated antibody and other reactants using

size exclusion chromatography (SEC).

2. Use a column packed with a suitable resin (e.g., Sepharose CL-4B) and equilibrate with a

sterile, isotonic buffer (e.g., HBS or PBS).

3. Apply the reaction mixture to the column and collect fractions. The immunoliposomes will

elute in the void volume, while the smaller, unconjugated antibodies will be retained and

elute later.

4. Monitor the fractions for lipid content (e.g., by turbidity or a phosphate assay) and protein

content (e.g., by measuring absorbance at 280 nm or using a protein assay).

5. Pool the fractions containing the purified immunoliposomes.

Protocol 4: Characterization of Immunoliposomes
1. Particle Size and Zeta Potential Analysis:

Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

Procedure:

Dilute the liposome and immunoliposome suspensions in an appropriate buffer (e.g., 10

mM NaCl or PBS) to a suitable concentration for DLS analysis.[3]

Transfer the diluted sample to a cuvette and place it in the DLS instrument.

Measure the hydrodynamic diameter (particle size) and polydispersity index (PDI).
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For zeta potential, use a folded capillary cell and perform the measurement using the ELS

mode of the instrument.[2][3] The zeta potential provides an indication of the surface

charge and stability of the liposomes.

2. Determination of Antibody Conjugation Efficiency:

Method: Micro Bicinchoninic Acid (Micro-BCA) Protein Assay.

Procedure:

Prepare a standard curve using a known concentration of the antibody.

Take a known amount of the immunoliposome suspension and disrupt the liposomes using

a detergent (e.g., 1% Triton X-100) to release the conjugated antibody.

Perform the Micro-BCA assay on the disrupted immunoliposome sample and the

standards according to the manufacturer's instructions.

Measure the absorbance at 562 nm.

Determine the protein concentration in the immunoliposome sample from the standard

curve.

The conjugation efficiency can be calculated as: (Amount of conjugated antibody / Initial

amount of antibody used) x 100%

Mandatory Visualization

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://files.core.ac.uk/download/pdf/154876764.pdf
https://dspacemainprd01.lib.uwaterloo.ca/server/api/core/bitstreams/a9bce2a9-8e3a-44be-81b2-f275ec7b8a9b/content
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578194?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Liposome Preparation

Antibody Preparation

Conjugation and Purification

1. Lipid Mixing
(DOPC, Cholesterol, 18:1 MPB PE)

2. Thin Film Formation
(Rotary Evaporation)
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Native Antibody

1. Thiolation
(e.g., with SATA)

2. Purification
(Desalting Column)

3. Deacetylation

4. Purification
(Desalting Column)

Thiolated Antibody

2. Quenching
(Blocking Unreacted Maleimides)

3. Purification
(Size Exclusion Chromatography)

Purified Immunoliposomes

Click to download full resolution via product page

Caption: Experimental workflow for the preparation of immunoliposomes.
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Caption: Thiol-Maleimide conjugation chemistry for immunoliposome formation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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